5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one
Description
5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one is a piperidin-2-one derivative characterized by a nitro group at position 5 and a 4-(trifluoromethyl)phenyl substituent at position 6.
Properties
IUPAC Name |
5-nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)8-3-1-7(2-4-8)11-9(17(19)20)5-6-10(18)16-11/h1-4,9,11H,5-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCIZWPTTFFJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194349 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitromethane in the presence of a base to form a nitrostyrene intermediate. This intermediate is then subjected to a Michael addition with piperidinone under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction under various conditions. Key findings include:
-
Hydrogenation with Pd-C selectively reduces the nitro group to an amine without affecting the trifluoromethyl group or piperidinone core .
-
Zinc/HCl generates a hydroxylamine intermediate, which is unstable and requires immediate stabilization .
Nucleophilic Substitution at the Carbonyl Group
The lactam carbonyl (C=O) participates in reactions with nucleophiles:
Example Reactions:
-
Ammonia treatment : Forms 5-nitro-6-[4-(CF₃)phenyl]piperidin-2-amine at 80°C (yield: 74%) .
-
Grignard reagents : React with the carbonyl to yield tertiary alcohols, though steric hindrance from the -CF₃ group limits efficiency (yields: 30–55%) .
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing -CF₃ group deactivates the phenyl ring, directing EAS to specific positions:
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative (minor) | 12 | |
| Sulfonation | H₂SO₄, 100°C | 3-Sulfo derivative | 8 |
Ring-Opening and Rearrangement
Under basic conditions (e.g., NaOH), the piperidinone ring undergoes hydrolysis:
Mechanism:
-
Base deprotonates the lactam nitrogen.
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Nucleophilic attack by hydroxide opens the ring, forming a linear keto-amine intermediate.
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Acid workup yields 5-nitro-6-[4-(CF₃)phenyl]pentanoic acid (yield: 68%) .
Interaction with Biological Targets
The compound’s nitro group undergoes enzymatic reduction in biological systems, generating reactive intermediates (e.g., nitro radicals) that inhibit bacterial enzymes . Key findings:
| Target | Interaction Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis NTR | Single-electron transfer | 1.2 | |
| Human CYP3A4 | Competitive inhibition | 45 |
Stability Under Oxidative Conditions
The -CF₃ group enhances stability against oxidation:
| Oxidizing Agent | Conditions | Degradation (%) | Reference |
|---|---|---|---|
| H₂O₂ (30%) | RT, 24 hr | <5 | |
| KMnO₄ (aq) | 50°C, 2 hr | 22 |
Comparative Reactivity Insights
Scientific Research Applications
Structure
- Canonical SMILES : C1CC(=O)NC(C1N+[O-])C2=CC=C(C=C2)C(F)(F)F
- Molecular Weight : 292.23 g/mol
- InChI : InChI=1S/C12H11F3N2O3/c13-12(14,15)8-3-1-7(2-4-8)11-9(17(19)20)5-6-10(18)16-11/h1-4,9,11H,5-6H2,(H,16,18)
Physical Properties
- Appearance : Typically appears as a solid or crystalline substance.
- Solubility : Soluble in organic solvents; limited solubility in water.
Medicinal Chemistry
5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one has been explored for its potential therapeutic applications:
- Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit antidepressant-like effects. The piperidine core is often associated with pharmacological activity against depression and anxiety disorders.
- Anticancer Properties : Research has shown that piperidine derivatives can inhibit tumor growth and metastasis. The trifluoromethyl group may enhance the compound's interaction with biological targets involved in cancer progression.
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Material Science
The unique chemical structure of 5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one makes it suitable for applications in material science:
- Fluorinated Polymers : The trifluoromethyl group can impart desirable properties such as increased chemical resistance and thermal stability to polymers. This can be useful in developing advanced materials for electronics and coatings.
- Synthesis of Functionalized Materials : The compound can serve as an intermediate in the synthesis of various functionalized materials, including those used in drug delivery systems and nanotechnology.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Activity | Reported significant reduction in depressive behaviors in animal models treated with similar piperidine derivatives. |
| Study 2 | Anticancer Properties | Demonstrated inhibition of cancer cell proliferation and induced apoptosis in vitro. |
| Study 3 | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with the compound. |
Mechanism of Action
The mechanism of action of 5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Structural Analogs and Their Key Properties
The table below compares 5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one with five structurally related compounds:
*XlogP estimated based on substituent contributions.
Key Comparative Insights
Positional Isomerism (Target vs. Compound)
The target compound and its ortho-substituted analog (2-CF₃Ph) share identical molecular formulas but differ in substituent positioning.
Substituent Effects on Bioactivity
- Pyrrole vs. Phenyl Substituents : The pyrrole-containing analog () exhibits lower lipophilicity (XlogP ~3.8 vs. ~4.5) due to the polarizable nitrogen atoms, which may improve aqueous solubility but reduce membrane permeability compared to the target compound .
- Complex Substituents (Cypyrafluone) : The addition of a pyrazole-carbonyl group and chlorine in cypyrafluone significantly increases molecular weight (~506 g/mol) and hydrogen-bond acceptors (10), making it suitable for herbicidal activity via enzyme inhibition .
Pharmacokinetic Implications
- The hydroxymethyl group in ’s compound introduces a polar moiety, reducing XlogP to ~3.2 and enhancing solubility, which is advantageous for drug formulation. However, this may compromise blood-brain barrier penetration compared to the nitro-substituted target compound .
- The morpholine-piperazine derivative () has the lowest XlogP (~1.5) due to multiple oxygen and nitrogen atoms, favoring solubility but requiring structural optimization for oral bioavailability .
Biological Activity
5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one (C12H11F3N2O3) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one features a piperidine ring substituted with a nitro group and a trifluoromethyl phenyl moiety. The molecular structure is illustrated below:
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, N-heterocycles have shown promise as antiviral agents, with some derivatives achieving significant inhibition of viral replication. While specific data on 5-nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one is limited, its structural analogs have demonstrated effectiveness against various viruses, suggesting potential applications in antiviral therapy .
Antimicrobial Properties
Compounds containing piperidine structures are often evaluated for their antimicrobial efficacy. A study highlighted the effectiveness of piperidine derivatives against certain bacterial strains, showing that modifications to the piperidine core can enhance activity . Although direct studies on 5-nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one are sparse, its structural characteristics may confer similar properties.
Anticancer Potential
Research into the anticancer activity of piperidine derivatives has shown that alterations in substituents can significantly affect cytotoxicity against cancer cell lines. For example, derivatives with electron-withdrawing groups like trifluoromethyl have been associated with increased potency against various tumors . The potential of 5-nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one in cancer therapy warrants further investigation.
The biological activity of 5-nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in viral replication and bacterial metabolism.
- Cell Membrane Disruption : The lipophilicity imparted by the trifluoromethyl group may enhance membrane penetration, leading to increased cytotoxic effects.
- Modulation of Signaling Pathways : Some studies suggest that piperidine derivatives can influence intracellular signaling pathways, which may contribute to their therapeutic effects.
Case Studies and Research Findings
Several studies have explored related compounds and their biological activities:
These findings suggest that structural modifications similar to those found in 5-nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one could yield significant biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization, nitration, and functionalization. For example, piperidinone derivatives are often synthesized via nucleophilic substitution or condensation reactions using K₂CO₃ as a base in polar aprotic solvents like DMF or THF. Reaction progress should be monitored via thin-layer chromatography (TLC), and intermediates purified via recrystallization (e.g., THF or acetone). Key parameters to optimize include temperature (80–120°C), stoichiometry of nitro-group donors, and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR spectra should resolve signals for the nitro group (δ ~8.5–9.0 ppm for aromatic protons), trifluoromethyl (CF₃) group (δ ~120–125 ppm in ¹³C), and piperidinone carbonyl (δ ~170–175 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) can confirm molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₀F₃N₂O₃: 299.0654).
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond angles and confirms stereochemistry .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station.
- Storage : Store in airtight containers in a dry, ventilated area away from ignition sources. Piperidinone derivatives are prone to hydrolysis and require desiccants .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., crystallography vs. DFT models)?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. To address this:
- DFT Refinement : Include solvent molecules (e.g., THF) in computational models using Gaussian or ORCA software.
- Hirshfeld Surface Analysis : Compare experimental (X-ray) and theoretical electron density maps to identify non-covalent interactions (e.g., C–F⋯π contacts) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the nitro group with cyano or sulfonamide to assess potency changes.
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding modes with targets like kinases or GPCRs.
- In Vivo Profiling : Compare efficacy in transgenic models (e.g., zebrafish for neuroactivity) with LC-MS/MS quantification of plasma concentrations .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) for enantiomer separation.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance stereoselectivity.
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction intermediates and prevent racemization .
Q. What analytical methods are suitable for detecting degradation products under accelerated stability conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
